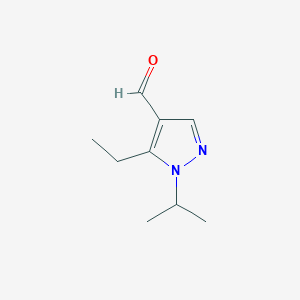
2-oxo-1-Pyrrolidineacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-1-Pyrrolidineacetyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a pyrrolidinone ring attached to an acetyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1-Pyrrolidineacetyl chloride typically involves the acylation of pyrrolidinone derivatives. One common method is the reaction of pyrrolidin-2-one with acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo-1-Pyrrolidineacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2-Oxo-pyrrolidin-1-yl)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: Bases like pyridine or triethylamine are used to neutralize the hydrochloric acid formed during the reaction.
Major Products
The major products formed from the reactions of this compound include amides, esters, and imides, depending on the nucleophile used.
Applications De Recherche Scientifique
2-oxo-1-Pyrrolidineacetyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including those with antimicrobial and anticancer properties.
Material Science: The compound is utilized in the preparation of polymers and other materials with specific functional properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-oxo-1-Pyrrolidineacetyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen and carbon-oxygen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: A precursor to 2-oxo-1-Pyrrolidineacetyl chloride, it is also used in the synthesis of various bioactive compounds.
Acetyl Chloride: A simpler acyl chloride that is widely used in organic synthesis for acylation reactions.
N-Acetylpyrrolidine: A related compound with similar reactivity but different structural features.
Uniqueness
This compound is unique due to its combination of a pyrrolidinone ring and an acyl chloride group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to form stable amides and esters makes it valuable in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C6H8ClNO2 |
|---|---|
Poids moléculaire |
161.58 g/mol |
Nom IUPAC |
2-(2-oxopyrrolidin-1-yl)acetyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2 |
Clé InChI |
FDFMICBCWSSWJO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{3-[2-(4-chloro-phenoxymethyl)-8-methoxy-4-oxo-4H-quinazolin-3-yl]-propyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8274075.png)
![6-Methylpyrazolo[5,1-b][1,3]thiazole-7-carbothioamide](/img/structure/B8274090.png)







![6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8274155.png)
